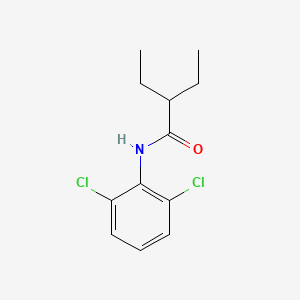

N-(2,6-dichlorophenyl)-2-ethylbutanamide

Description

N-(2,6-Dichlorophenyl)-2-ethylbutanamide is a substituted amide characterized by a 2,6-dichlorophenyl group attached to a 2-ethylbutanamide moiety. Structurally, the compound shares similarities with other chloroacetanilides, such as N-(2,6-dichlorophenyl)-acetamide and its halogenated derivatives. The 2,6-dichlorophenyl group contributes to planar geometry in the aromatic ring, while the amide group typically adopts a trans conformation for the N–H and C=O bonds, as observed in related compounds like N-(2,6-dichlorophenyl)benzamide . Crystallographic studies of analogous compounds (e.g., N-[2,6-dichlorophenyl]-2-chloroacetamide) reveal monoclinic or tetragonal crystal systems with unit cell parameters such as a = 18.94 Å, b = 11.11 Å, c = 4.72 Å (space group P2₁2₁2₁) . Intermolecular hydrogen bonding (N–H···O=C) stabilizes the lattice, a feature common to this class of amides .

Propriétés

IUPAC Name |

N-(2,6-dichlorophenyl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-9(13)6-5-7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHNXCFVQTXCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-ethylbutanamide typically involves the reaction of 2,6-dichloroaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(2,6-dichlorophenyl)-2-ethylbutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dichlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-(2,6-dichlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The compound may also interact with cell membranes, altering their properties and affecting cellular signaling pathways .

Comparaison Avec Des Composés Similaires

³⁵Cl NQR Frequency Trends

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of N-(2,6-dichlorophenyl)-amides are influenced by side-chain substituents (Table 1):

- Alkyl substituents (e.g., 2-ethylbutanamide, 2-methylpropanamide): Lower NQR frequencies compared to unsubstituted N-(2,6-dichlorophenyl)-acetamide due to reduced electron-withdrawing effects .

- Chlorinated alkyl groups (e.g., 2-chloroacetamide, 2,2,2-trichloroacetamide): Increase NQR frequencies by enhancing electron withdrawal from the aromatic ring. For example, N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide exhibits frequencies of 36.8 MHz and 37.2 MHz for aromatic Cl atoms .

- Aryl substituents (e.g., benzamide): Further elevate NQR frequencies (e.g., 38.1–38.5 MHz) due to resonance effects .

Table 1: ³⁵Cl NQR Frequencies of Selected N-(2,6-Dichlorophenyl)-Amides

*Estimated based on alkyl-substitution trends.

Crystallographic Parameters

Side-chain substitution impacts crystal packing and bond geometry:

- C(S)–C(O) bond length : Lengthens with bulky substituents (e.g., 2-ethylbutanamide: ~1.52 Å) compared to shorter bonds in chlorinated analogs (e.g., 2-chloroacetamide: 1.49 Å) .

- Unit cell dimensions : Bulkier alkyl groups (e.g., 2-ethylbutanamide) may adopt larger unit cells compared to chlorinated derivatives. For instance, N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide crystallizes in space group P2₁/c with a = 10.17 Å, b = 11.94 Å, c = 10.07 Å .

Pharmacological and Toxicological Profiles

- N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide (LIA) : A lidocaine analog with local anesthetic and antiarrhythmic properties, highlighting the role of nitrogen-containing side chains in modulating ion channel interactions .

- Clonidine derivatives : The 2,6-dichlorophenyl moiety is critical for α₂-adrenergic receptor agonism, though alkyl substituents like 2-ethylbutanamide may reduce receptor affinity compared to imidazoline groups .

Exceptions and Anomalies

- N-(2,6-Dichlorophenyl)-2,2,2-trichloroacetamide : Despite its chlorinated side chain, one aromatic Cl atom shows a lower NQR frequency (36.8 MHz vs. 37.2 MHz) due to crystal field effects disrupting equivalence .

- Conformational flexibility : Bulky alkyl groups (e.g., 2-ethylbutanamide) may introduce torsional strain, altering hydrogen-bonding networks compared to planar benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.